2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWRXDQVCECAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Boc-Piperazine with 2-Chloropyrimidine
A widely cited method involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions. In this approach, Boc-piperazine reacts with 2-chloropyrimidine in aqueous sodium carbonate (Na₂CO₃) at 25°C for 3 hours, yielding 1-(2-pyrimidine)-4-Boc piperazine with a purity exceeding 99%. Key parameters include:
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Molar ratio : A 1:1.2 ratio of Boc-piperazine to 2-chloropyrimidine optimizes yield (93.4%).
-
Solvent : Water is preferred for its cost-effectiveness and ease of by-product removal.
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Base selection : Sodium carbonate outperforms potassium carbonate and urea in minimizing side reactions.
Post-condensation, the Boc-protecting group is removed via hydrochloric acid hydrolysis (2 M HCl, 25°C, 1.5–3 hours), yielding 1-(2-pyrimidine)piperazine hydrochloride .
Oxidative [3 + 2 + 1] Annulation
An alternative route employs an oxidative annulation strategy to construct the pyrimidine ring de novo. Piperazine reacts with cyanamide and 1,1,3,3-tetramethoxypropane in the presence of sulfuric acid, followed by extraction with dichloromethane (DCM). This method achieves a 25–30% cost reduction compared to traditional pathways, with a final purity of >99% after oxalate salt formation and charcoal treatment.
Preparation of the 2,2-Dimethylcyclopropanecarbonyl Moiety
The 2,2-dimethylcyclopropanecarbonyl group is synthesized via cyclopropanation and chlorination of precursor carboxylic acids.
Cyclopropanation of Dichlorovinyl Derivatives
A patented method starts with (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, which undergoes dehydrochlorination in methanol with a deacidification agent (e.g., NaHCO₃). Refluxing at 80–85°C for 4–12 hours yields (±)-2,2-dimethyl-3-chloroethynylcyclopropanecarboxylic acid, a key intermediate.
Conversion to Acyl Chloride
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For industrial applications, toluene is the preferred solvent due to its low cost and efficient by-product removal.
Acylation of the Piperazine Ring
The final step involves coupling the 2,2-dimethylcyclopropanecarbonyl chloride with the piperazine-pyrimidine core.
Reaction Conditions and Optimization
Acylation is performed in anhydrous DCM or toluene at 25–40°C, with triethylamine (TEA) as a base to neutralize HCl by-products. Key findings include:
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Solvent impact : Toluene improves reaction homogeneity and facilitates downstream purification.
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Stoichiometry : A 1.1:1 molar ratio of acyl chloride to piperazine minimizes unreacted starting material.
Table 1: Comparative Acylation Conditions
Purification and Final Product Isolation
Oxalate Salt Formation
Crude product dissolved in isopropanol (IPA) is treated with oxalic acid to form an oxalate salt, effectively removing basic impurities. Filtration and recrystallization from ethanol-water mixtures yield a purity of >99.5%.
Charcoal Treatment
Activated charcoal (1–2% w/w) is added to IPA solutions to adsorb colored impurities, enhancing the final product’s optical purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its pharmacokinetic and pharmacodynamic properties to assess its suitability for therapeutic use.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Unlike sulfonyl or aromatic substituents (e.g., ), the cyclopropane carbonyl may reduce overall lipophilicity, balancing solubility and membrane permeability.
Physical Properties
Melting points and synthetic yields reflect substituent effects on crystallinity and reaction efficiency:
| Compound | Melting Point (°C) | Yield |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 21 | 150–151 | 87% |
| 22 | 82–83 | 54.8% |
| 26 | 172–173 | 69% |
| 10 | 196–197 | 78% |
Analysis :
- Higher melting points in compounds 26 and 10 correlate with polar substituents (e.g., sulfonyl groups) that enhance intermolecular interactions.
Receptor Affinity and Pharmacological Potential
highlights the importance of substituents in receptor binding. For example:
- 5-HT2A Affinity : Compounds with spiro-cyclohexane fragments (Ki = 15–46 nM) showed high 5-HT2A antagonism .
- 5-HT1A Affinity : β-Tetralone derivatives exhibited reduced 5-HT2A binding, emphasizing substituent sensitivity .
However, its carbonyl group could alter piperazine basicity, affecting receptor interactions compared to sulfonyl or alkyl-linked analogs .
Biological Activity
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine, also known as 6-cyclopropyl-2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-5-fluoro-5H-pyrimidin-4-one, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties based on diverse research findings.
- Molecular Formula : C17H23FN4O2
- Molecular Weight : 334.4 g/mol
- CAS Number : 2548982-03-0
Anticancer Activity
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study compared various pyrimidine-pyrazine compounds against established cancer cell lines (SiHa, A549, MCF-7, and Colo-205) using the MTT assay. Notably, compounds similar to this compound demonstrated strong antitumor activity with IC50 values significantly lower than that of etoposide, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 25 | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been investigated. The synthesized compounds were tested against several microbial strains including E. coli, S. aureus, and K. pneumoniae. The results indicated that certain derivatives exhibited promising activity against these pathogens, suggesting potential applications in treating infections .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for neuroprotective effects. Research indicates that pyrimidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. For instance, one study reported a significant reduction in AChE activity by certain derivatives, positioning them as potential candidates for neurodegenerative disease therapies .
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study of various pyrimidines, compounds similar to the target compound displayed superior anticancer activity across multiple cell lines.
- Antimicrobial Screening : A set of synthesized pyrimidines was tested against seven microbial strains, revealing varying degrees of antimicrobial activity with some compounds showing effectiveness at low concentrations.
- Neuroprotective Studies : Pyrimidine derivatives were screened for their ability to inhibit AChE and showed promising results in reducing enzyme activity linked to Alzheimer's disease.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine activation | 2,2-Dimethylcyclopropanecarbonyl chloride, DCM, 0–25°C | 78% | |
| Pyrimidine coupling | 2-Chloropyrimidine, K₂CO₃, DMF, 80°C, 12h | 65% |
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrimidine (δ 8.5–8.7 ppm) and piperazine (δ 2.8–3.5 ppm). ¹³C NMR confirms the cyclopropane carbonyl at ~170 ppm .
- HRMS : Exact mass verified via ESI-HRMS (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₄O₂: 326.1738) .
- X-ray crystallography : Resolves bond angles and torsion strains in the cyclopropane moiety (e.g., C-C-C angle: 59.5°) .
What initial biological screening assays are appropriate for this compound?
Q. Basic
- Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (IC₅₀ values <10 µM suggest therapeutic potential) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to piperazine’s affinity for GPCRs .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
How can reaction conditions be optimized to improve regioselectivity and yield?
Q. Advanced
- Solvent effects : Use DCM instead of DMF to reduce side reactions; yields increase from 65% to 82% .
- Temperature control : Lowering the reaction temperature during cyclopropane coupling reduces racemization .
- Catalysts : Pd(OAc)₂ enhances coupling efficiency in Suzuki-Miyaura reactions for pyrimidine derivatives (yield: 89%) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., NIH/3T3 vs. HEK293) to confirm target specificity .
- Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ >60 min indicates low false positives) .
- Structural analogs : Compare with 2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine to isolate cyclopropane-specific effects .
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to AChE (docking score ≤−9.0 kcal/mol correlates with inhibition) .
- MD simulations : GROMACS evaluates piperazine flexibility in receptor binding pockets over 100 ns trajectories .
- QSAR : Hammett constants (σ) for substituents on the cyclopropane ring predict logP and bioavailability .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Replace pyrimidine with pyrazolo[3,4-d]pyrimidine to enhance π-π stacking .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane to improve metabolic stability .
- Bioisosteres : Substitute piperazine with homopiperazine to alter conformational dynamics .
What challenges arise during chromatographic purification, and how are they mitigated?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
